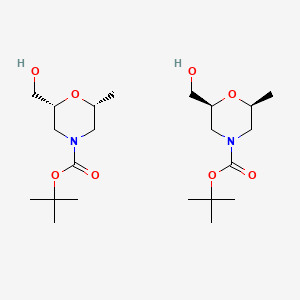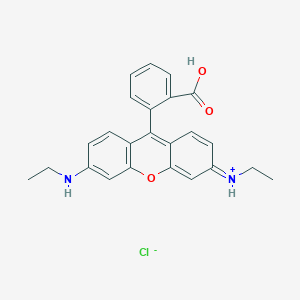
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride is a synthetic organic compound known for its vibrant color and unique chemical properties. It belongs to the xanthylium family, which is characterized by a xanthene core structure. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride typically involves multiple steps, including esterification, electrophilic substitution, and oxidation reactions. The starting materials often include 2-carboxybenzaldehyde and ethylamine, which undergo a series of reactions to form the final product. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound is used in fluorescent labeling and imaging techniques, aiding in the visualization of biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is utilized in the production of dyes and pigments, contributing to various industrial applications.
Wirkmechanismus
The mechanism by which 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. This binding can result in changes to the target molecule’s function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Xanthylium, 9-(2-carboxyphenyl)-3-(diethylamino)-6-(diethyloxidoamino)
- Xanthylium, 9-(2-carboxyphenyl)-6-(diethylamino)-3-(ethylamino)-2-methyl
Uniqueness
Compared to similar compounds, 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride stands out due to its specific functional groups and structural configuration. These unique features contribute to its distinct chemical reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
2768-89-0 |
|---|---|
Molekularformel |
C24H23ClN2O3 |
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
[9-(2-carboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;chloride |
InChI |
InChI=1S/C24H22N2O3.ClH/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;/h5-14,25H,3-4H2,1-2H3,(H,27,28);1H |
InChI-Schlüssel |
NJIPPPFBHZDIDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=[NH+]CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



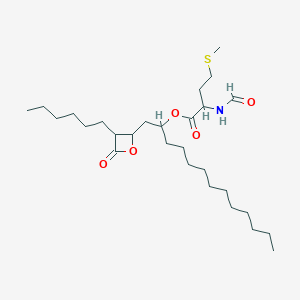
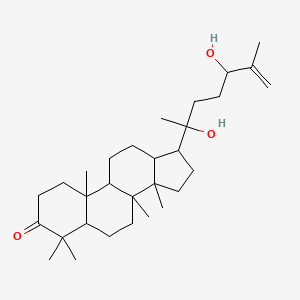
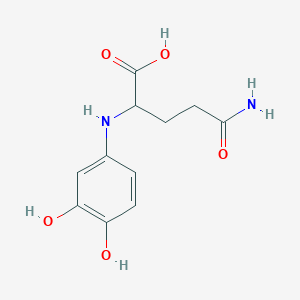
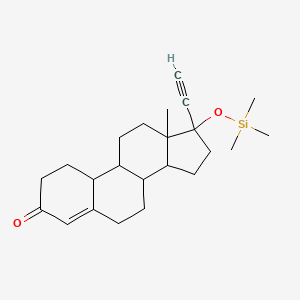
![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B12296437.png)
![(R)-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol](/img/structure/B12296440.png)
![1-[4-[4-[4-[[4-(2,4-Difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one](/img/structure/B12296442.png)
![N-[2-hydroxy-5-[1-hydroxy-2-[2-[4-[(2-hydroxy-2-phenylethyl)amino]phenyl]ethylamino]ethyl]phenyl]formamide](/img/structure/B12296450.png)
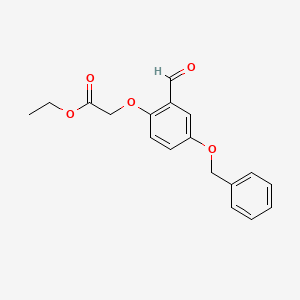
![6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-(2-hydroxyethylamino)-2-oxo-pyran-3-carbaldehyde](/img/structure/B12296468.png)
![[2-oxo-2-(2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl)ethyl] acetate](/img/structure/B12296476.png)

